molecular formula C27H23N5O4 B11283202 N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B11283202
M. Wt: 481.5 g/mol
InChI Key: ZGJHNPQGQCPCAL-UHFFFAOYSA-N
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Description

This compound features a quinazolinone core substituted with a 3-phenyl-1,2,4-oxadiazole moiety and an acetamide linker attached to a 3,4-dimethylphenyl group. The quinazolinone scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity . The 1,2,4-oxadiazole ring contributes to metabolic stability and enhanced binding affinity in drug-like molecules, while the dimethylphenyl group may influence lipophilicity and bioavailability .

Properties

Molecular Formula

C27H23N5O4

Molecular Weight

481.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide

InChI

InChI=1S/C27H23N5O4/c1-17-12-13-20(14-18(17)2)28-23(33)15-31-22-11-7-6-10-21(22)26(34)32(27(31)35)16-24-29-25(30-36-24)19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,33)

InChI Key

ZGJHNPQGQCPCAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Oxadiazole Ring: This step might involve the reaction of hydrazides with carboxylic acids or their derivatives.

    Final Coupling: The final step could involve coupling the quinazolinone and oxadiazole intermediates with the 3,4-dimethylphenyl group under specific conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: Reduction reactions could target the oxadiazole or quinazolinone rings.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds similar to N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide exhibit significant antitumor properties. The oxadiazole and quinazoline moieties have been linked to enhanced cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazole have shown promising results in inhibiting tumor growth by interfering with cellular proliferation pathways .

Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Studies on related compounds indicate that the incorporation of oxadiazole rings can enhance antibacterial and antifungal activities. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Enzyme Inhibition
The presence of the dioxo group in the compound may facilitate interactions with enzyme active sites. For example, research has demonstrated that similar compounds can act as inhibitors for lipoxygenase and cyclooxygenase enzymes, which are crucial in inflammatory processes . This suggests a potential application in developing anti-inflammatory drugs.

Pharmacological Insights

Neuroprotective Effects
Compounds containing quinazoline structures have been studied for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress . The specific compound may play a role in treating conditions like Parkinson's disease due to its ability to cross the blood-brain barrier .

Anticonvulsant Activity
Research into related oxadiazole derivatives has shown anticonvulsant properties. These compounds may interact with GABA receptors or sodium channels, providing a mechanism for seizure control . The potential for this compound to exhibit similar effects warrants further investigation.

Material Science Applications

Polymeric Composites
The incorporation of this compound into polymeric matrices could enhance the mechanical properties and thermal stability of materials. Research has indicated that adding quinazoline-based compounds to polymers can improve their resistance to degradation under thermal stress .

Photonic Applications
Given its complex structure and potential electronic properties, there is interest in exploring this compound's application in photonic devices. Compounds with similar frameworks have been investigated for their luminescent properties and ability to serve as dyes or sensors in optical applications .

Summary of Research Findings

Application AreaKey Findings
Antitumor ActivitySignificant cytotoxic effects on cancer cell lines; disrupts proliferation pathways .
Antimicrobial PropertiesEnhanced antibacterial and antifungal activities through membrane disruption .
Neuroprotective EffectsPotential benefits in neurodegenerative diseases; modulates neurotransmitter levels .
Anticonvulsant ActivityPossible interaction with GABA receptors; warrants further investigation .
Polymeric CompositesImproves mechanical properties and thermal stability in polymers .
Photonic ApplicationsPotential use as luminescent materials or sensors in optical devices .

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its hybrid structure combining quinazolinone, oxadiazole, and acetamide functionalities. Below is a comparative analysis with structurally related molecules:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Quinazolinone 3-Phenyl-1,2,4-oxadiazole, 3,4-dimethylphenylacetamide ~480 (estimated) Hybrid structure with potential dual activity (kinase inhibition + anti-inflammatory)
N-(4-{[(3,4-Dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)-2-(2,3-dimethylphenoxy)acetamide () Acetamide-linked sulfonamide Isoxazole, dimethylphenoxy ~471 Sulfonamide group enhances solubility; isoxazole improves metabolic stability
N-(2,3-Dimethylphenyl)-2-{7-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]-6,8-dioxoquinazolin-5-yl}acetamide () Quinazolinone 3-Methyl-1,2,4-oxadiazole, ethyl linker ~494 Methyl-oxadiazole increases hydrophobicity; ethyl linker may reduce steric hindrance
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide () Thiazolidinone Benzamide, dioxothiazolidinone ~340 Thiazolidinone core associated with antidiabetic activity; conjugated system enhances UV detection
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide () Isoxazole Dimethylaminobenzyl, phenylisoxazole ~350 Dimethylamino group improves solubility; phenylisoxazole enhances π-π stacking

Key Observations

Core Structure: The target compound’s quinazolinone core differentiates it from thiazolidinone () or isoxazole-based analogs (). Quinazolinones are associated with kinase inhibition, while thiazolidinones are linked to antidiabetic targets .

Oxadiazole vs. Isoxazole : The 3-phenyl-1,2,4-oxadiazole substituent in the target compound may offer better metabolic stability compared to the 3-methyl-oxadiazole in , as phenyl groups resist oxidative degradation .

Acetamide Linker: The acetamide group is a common feature in all listed compounds, facilitating hydrogen bonding with biological targets.

Synthetic Routes: The target compound’s synthesis likely involves coupling a quinazolinone intermediate with a pre-formed 3-phenyl-1,2,4-oxadiazole-methyl group, akin to methods in (acetylation) and (ethyl linker introduction) .

Biological Activity

N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that incorporates a quinazoline and oxadiazole scaffold. These structural features suggest significant potential for various biological activities, particularly in the realm of medicinal chemistry. This article examines the biological activity of this compound based on available research findings.

The molecular formula of the compound is C26H26N4O4C_{26}H_{26}N_{4}O_{4} with a molecular weight of 490.6 g/mol. The IUPAC name provides insight into its structural complexity and potential reactivity.

PropertyValue
Molecular Formula C26H26N4O4C_{26}H_{26}N_{4}O_{4}
Molecular Weight 490.6 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that compounds with oxadiazole and quinazoline moieties exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory effects. The specific biological activities associated with this compound are summarized below.

Anticancer Activity

Recent studies have demonstrated that derivatives of quinazoline and oxadiazole possess significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation such as kinases and other signaling molecules .
  • Cell Line Testing : In vitro studies have shown IC50 values indicating potent activity against various cancer cell lines:
    • HEPG2 (Liver Cancer) : IC50 = 1.18 ± 0.14 µM
    • MCF7 (Breast Cancer) : IC50 = 0.67 µM
    • PC3 (Prostate Cancer) : IC50 = 0.80 µM

These values suggest that the compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Properties

Compounds containing oxadiazole rings have been reported to exhibit antimicrobial activity against various pathogens. The specific effects of N-(3,4-dimethylphenyl)-2-(2,4-dioxo...) against bacterial strains remain to be extensively characterized but align with the known properties of similar compounds .

Anti-inflammatory Effects

Research on related compounds suggests potential anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines and pathways . This aspect is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of similar compounds:

  • Anticancer Screening : A study by Zhang et al. synthesized several oxadiazole derivatives which were screened for anticancer activity using TRAP PCR-ELISA assays. The most potent derivative exhibited an IC50 lower than standard chemotherapeutics .
  • Structure Activity Relationship (SAR) : Investigations into SAR have shown that modifications in the oxadiazole and quinazoline structures can significantly enhance biological activity. For example, varying substituents on the phenyl rings has been linked to improved potency against specific cancer cell lines .

Q & A

Q. Critical Factors :

  • Reaction temperature control (e.g., reflux for cyclization steps).
  • Catalyst selection (e.g., triethylamine for amide bond formation).
  • Protecting groups for reactive sites (e.g., NH groups in quinazolinone) .

Basic: Which spectroscopic techniques are essential for structural characterization?

Methodological Answer:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm proton environments (e.g., methyl groups in 3,4-dimethylphenyl at δ ~2.2–2.5 ppm) and carbon backbone integrity .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quinazolinone/oxadiazole ring protons .

Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetamide or oxadiazole moieties) .

IR Spectroscopy : Identify carbonyl stretches (quinazolinone C=O at ~1680–1720 cm⁻¹) and amide N-H bending (~3300 cm⁻¹) .

Validation : Compare spectral data with synthesized intermediates to confirm stepwise modifications .

Advanced: How can researchers resolve contradictory biological activity data across assays?

Methodological Answer:
Contradictions may arise from:

Assay Variability :

  • Example : Anti-inflammatory activity in COX-2 inhibition vs. no effect in cell-based TNF-α assays .
  • Solution : Standardize assay conditions (e.g., cell lines, incubation time) and validate with positive controls (e.g., diclofenac) .

Compound Purity : Impurities from incomplete purification (e.g., residual solvents) may skew results. Use orthogonal techniques (HPLC + NMR) to confirm >95% purity .

Solubility Issues : Poor aqueous solubility can lead to false negatives. Optimize formulations using DMSO/PEG mixtures or pro-drug strategies .

Case Study : If conflicting antibacterial data arise, repeat assays using broth microdilution (CLSI guidelines) and check for solvent interference .

Advanced: What strategies optimize pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

Lipophilicity Adjustment :

  • Introduce hydrophilic groups (e.g., -OH, -COOH) on the 3-phenyloxadiazole to improve solubility .
  • Calculate logP values (e.g., via ChemDraw) and compare with analogs .

Metabolic Stability :

  • Perform microsomal assays (rat/human liver microsomes) to identify metabolic hotspots (e.g., methyl groups susceptible to oxidation) .

Bioavailability Enhancement :

  • Formulate as nanoparticles or liposomes to enhance absorption .

In Silico Modeling :

  • Use SwissADME or pkCSM to predict ADME parameters and prioritize derivatives .

Advanced: How to conduct structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Substituent Variation :

  • Synthesize analogs with modifications to:
  • Quinazolinone : Replace 2,4-dioxo with thioxo groups.
  • Oxadiazole : Substitute phenyl with pyridyl or halogenated aryl .
  • Acetamide : Vary the N-aryl group (e.g., 2,4-dichlorophenyl vs. 3,4-dimethoxyphenyl) .

Biological Testing :

  • Screen analogs against target enzymes (e.g., COX-2, kinases) and cell lines (e.g., MCF-7 for anticancer activity) .

Q. Example SAR Table :

Substituent (R)Biological Activity (IC₅₀)Key Observation
3-Phenyl (Parent)COX-2: 12 µMBaseline activity
4-FluorophenylCOX-2: 8 µMImproved potency
Pyridin-3-ylCOX-2: >50 µMLoss of activity

Mechanistic Insight : Fluorine enhances electron-withdrawing effects, improving enzyme binding .

Advanced: How to investigate the mechanism of action against enzymatic targets?

Methodological Answer:

Enzyme Assays :

  • Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

Molecular Docking :

  • Model the compound into COX-2 (PDB: 5KIR) to identify binding interactions (e.g., H-bonds with Arg120) .

Mutagenesis Studies :

  • Validate docking predictions by testing activity against COX-2 mutants (e.g., Arg120Ala) .

Data Interpretation : Correlate computational results with enzymatic IC₅₀ values to confirm key residues .

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